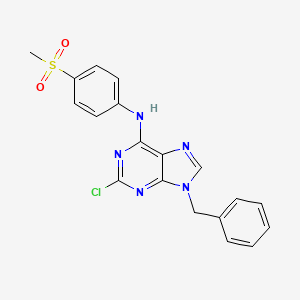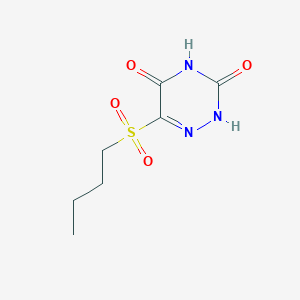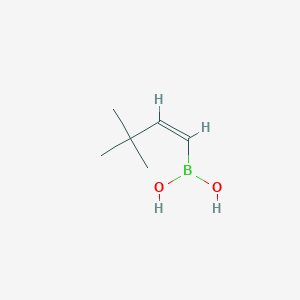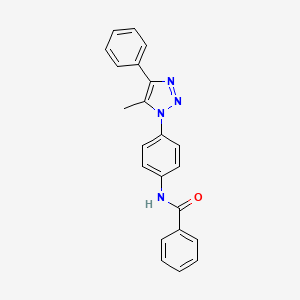
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with tert-butyl, ethyl, and a chlorotrifluoromethylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and chlorotrifluoromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
(2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-4-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate
- (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-3-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate
Uniqueness
Compared to similar compounds, (2S,5S)-1-tert-butyl 2-ethyl 5-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine-1,2-dicarboxylate stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H23ClF3NO4 |
|---|---|
Peso molecular |
421.8 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-ethyl (2S,5S)-5-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H23ClF3NO4/c1-5-27-16(25)15-9-8-14(24(15)17(26)28-18(2,3)4)12-10-11(19(21,22)23)6-7-13(12)20/h6-7,10,14-15H,5,8-9H2,1-4H3/t14-,15-/m0/s1 |
Clave InChI |
PYJPUYRGIZOFNR-GJZGRUSLSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl |
SMILES canónico |
CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)

![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)



